REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:6][cH:7]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[H-:19].[I:21][CH3:22].[Na+:20]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH3:22])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C(=O)OCC)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |